3-(4-hydroxyphenyl)-1-phenyl-1-propanone
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Overview
Description
Alpha-(4-Hydroxyphenethyl)benzaldehyde: is an organic compound that features both an aldehyde and a phenolic group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Phenol and Chloroform Reaction: One common method involves the reaction of phenol with chloroform in the presence of a base, leading to the formation of hydroxybenzal chlorides.
Industrial Production Methods: Industrial production often relies on the chemical synthesis route due to its scalability and cost-effectiveness. The process typically involves the oxidation of toluene derivatives or the retroaldol reaction of cinnamaldehyde .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The phenolic group can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in the synthesis of metal complexes for catalytic applications.
Biology:
Antimicrobial Activity: It has shown potential as an antimicrobial agent against various pathogens.
Medicine:
Anticancer Properties: Research indicates its potential in inhibiting cancer cell growth due to its ability to induce apoptosis and inhibit cell proliferation.
Industry:
Flavoring Agent: It is used in the food industry for its almond-like aroma.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress.
Apoptosis Induction: It activates pathways that lead to programmed cell death in cancer cells.
Enzyme Inhibition: It can inhibit specific enzymes involved in microbial growth.
Comparison with Similar Compounds
4-Hydroxybenzaldehyde: Shares the phenolic and aldehyde groups but lacks the ethyl linkage.
Vanillin: Contains a methoxy group instead of the ethyl linkage.
Cinnamaldehyde: Features a similar aldehyde group but with a different aromatic structure.
Uniqueness: Alpha-(4-Hydroxyphenethyl)benzaldehyde is unique due to its combination of phenolic and aldehyde groups with an ethyl linkage, providing distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
17791-25-2 |
---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C15H14O2/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-7,9-10,16H,8,11H2 |
InChI Key |
WYRIUKIUHKMEJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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